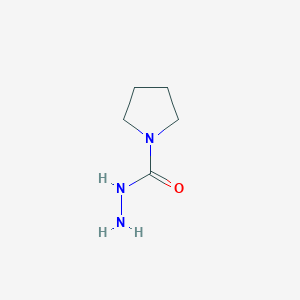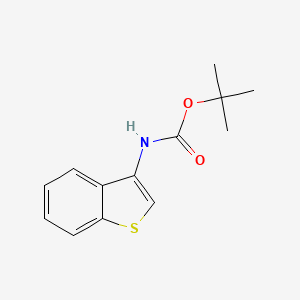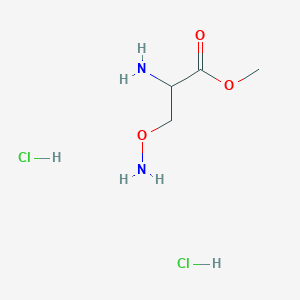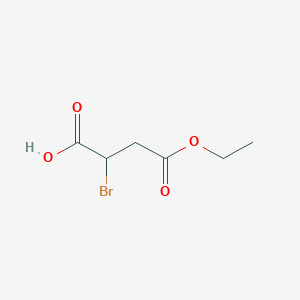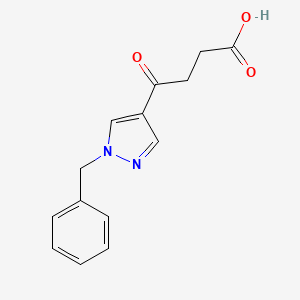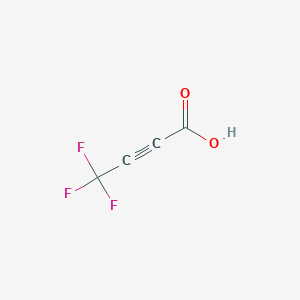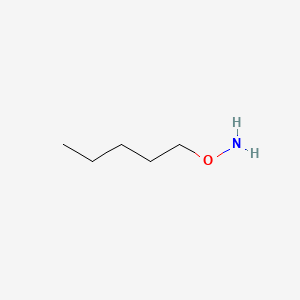![molecular formula C10H18O B6597089 {4-methylbicyclo[2.2.2]octan-1-yl}methanol CAS No. 28305-83-1](/img/structure/B6597089.png)
{4-methylbicyclo[2.2.2]octan-1-yl}methanol
Übersicht
Beschreibung
4-methylbicyclo[2.2.2]octan-1-ylmethanol, also known as 4-methyl-2-oxabicyclo[2.2.2]octane-1-methanol, is an organometallic compound that has been studied extensively for its potential applications in various scientific fields. It is a white crystalline solid that is soluble in water and ethanol. This compound has a molecular weight of 128.2 g/mol and a melting point of -80.5 °C.
Wissenschaftliche Forschungsanwendungen
4-methylbicyclo[2.2.2]octan-1-ylmethanol has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent for organic synthesis, a catalyst for the synthesis of polymers, and a catalyst for the production of hydrogen peroxide. Additionally, this compound has been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-methylbicyclo[2.2.2]octan-1-ylmethanol is not fully understood. However, it is known that this compound acts as a Lewis acid, which allows it to catalyze a variety of reactions. Additionally, this compound can act as an electrophile, which allows it to react with nucleophiles and form covalent bonds.
Biochemical and Physiological Effects
4-methylbicyclo[2.2.2]octan-1-ylmethanol has been studied for its potential biochemical and physiological effects. This compound has been shown to possess antifungal and antimicrobial properties. Additionally, it has been shown to possess antioxidant activity, which may be beneficial in preventing the formation of free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methylbicyclo[2.2.2]octan-1-ylmethanol in laboratory experiments is its low toxicity. Additionally, this compound is relatively inexpensive and is readily available from chemical suppliers. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are numerous potential future directions for research involving 4-methylbicyclo[2.2.2]octan-1-ylmethanol. These include further investigations into its biochemical and physiological effects, as well as its potential applications in the production of pharmaceuticals and agrochemicals. Additionally, further research into the mechanism of action of this compound could lead to the development of new and improved catalysts for organic synthesis. Finally, further research into the solubility of this compound could lead to the development of new and improved methods for its use in laboratory experiments.
Eigenschaften
IUPAC Name |
(4-methyl-1-bicyclo[2.2.2]octanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNIMRNTWHDLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530172 | |
| Record name | (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28305-83-1 | |
| Record name | (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)
![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)

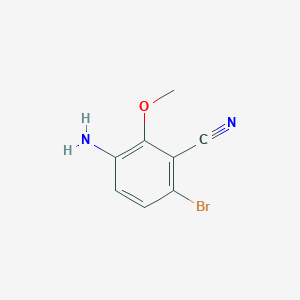
![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)
